

# An In-depth Technical Guide to the Physical and Chemical Properties of Angustifoline

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## Compound of Interest

Compound Name: Angustifoline

Cat. No.: B1252969

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## Abstract

**Angustifoline** is a quinolizidine alkaloid found in various species of the *Lupinus* genus.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Angustifoline**, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, it elucidates the current understanding of its biological activities, with a particular focus on its anticancer properties and its role as an acetylcholinesterase inhibitor, visualized through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

## Physical and Chemical Properties

**Angustifoline** presents as an off-white to brown solid or oil.[2] Its core structure is a tetracyclic quinolizidine skeleton.

## Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **Angustifoline**.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O	[3]
Molecular Weight	234.34 g/mol	[3]
Appearance	Off-White to Brown Solid/Oil	[1][2]
Melting Point	79-80 °C	[4]
Boiling Point (Predicted)	377.6 ± 31.0 °C	[4]
Density (Predicted)	1.10 ± 0.1 g/cm <sup>3</sup>	[4]
pKa (Predicted)	10.07 ± 0.40	[2]

Solubility	Solvent	Reference
Slightly Soluble	Chloroform	[4]
Slightly Soluble	Methanol	[4]
Soluble	Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]

## Spectral Data

The structural elucidation of **Angustifoline** is supported by various spectroscopic techniques.

Spectroscopy	Observed Peaks/Characteristics	Reference
Mass Spectrometry (GC-MS)	Molecular Ion Peak (M+) at m/z 234	[6]
<sup>1</sup> H-NMR (in CDCl <sub>3</sub> )	A characteristic doublet of a triplet for a proton is observed at 4.66 ppm (J = 13.6, 2.1 Hz).	[7]
<sup>13</sup> C-NMR	The carbon spectrum of a compound with this structure is expected to show signals for aliphatic carbons, including those adjacent to nitrogen and a carbonyl group, typically in the range of 20-70 ppm. The carbonyl carbon would appear significantly downfield, likely in the 170-180 ppm region.	[8][9]
Infrared (IR)	Expected to show characteristic absorption bands for C-H stretching of alkanes (2850-2960 cm <sup>-1</sup> ), a strong C=O stretch for the lactam group (around 1640-1680 cm <sup>-1</sup> ), and C-N stretching.	[6][10][11][12][13]

## Experimental Protocols

### Isolation and Purification of Angustifoline from *Lupinus angustifolius*

This protocol is based on a solvent extraction method adjusted for pH.[7][14]

Materials:

- Dried and ground *Lupinus angustifolius* seeds
- Dichloromethane (DCM)
- Methanol
- Aqueous Sodium Hydroxide (NaOH) solution
- Aqueous Hydrochloric Acid (HCl) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- pH meter
- Separatory funnel

Procedure:

- **Extraction:** The ground plant material is macerated with methanol for 24 hours. The extract is filtered and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.
- **Acid-Base Extraction:** The crude extract is dissolved in 1 M HCl and washed with DCM to remove neutral and acidic compounds.
- The aqueous layer is then basified to a specific pH (e.g., pH 11) with NaOH solution.<sup>[7]</sup>
- The basified solution is extracted multiple times with DCM. The organic layers are combined.
- **Drying and Concentration:** The combined DCM extract is dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure to yield a purified **Angustifoline**-rich fraction.
- **Further Purification:** The resulting fraction can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform).<sup>[15]</sup>

## Characterization by GC-MS

### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column (e.g., VF-5ms).[16]

### Procedure:

- Sample Preparation: A dilute solution of the purified **Angustifoline** is prepared in a suitable solvent (e.g., dichloromethane).
- GC Conditions:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at a rate of 6°C/min.[16]
- MS Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: m/z 50-450.[16]
- Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with those of a known standard or with library data for **Angustifoline**.

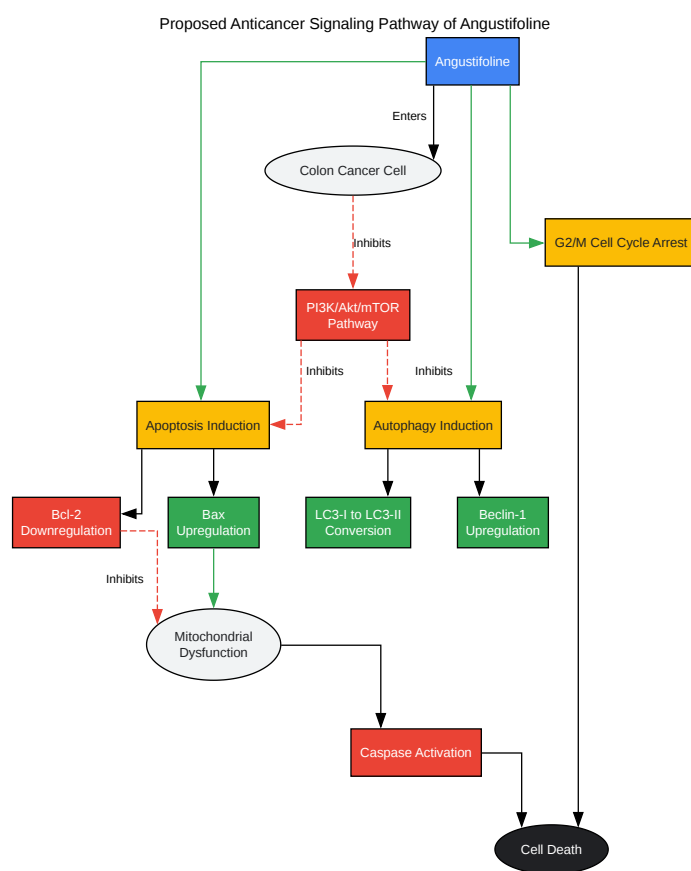
## Biological Activities and Signaling Pathways

**Angustifoline** has demonstrated a range of biological activities, most notably anticancer and acetylcholinesterase inhibitory effects.

## Anticancer Activity in Colon Cancer

**Angustifoline** has been shown to inhibit the growth of human colon cancer cells (COLO-205) by inducing autophagy and mitochondrial-mediated apoptosis, as well as causing cell cycle arrest at the G2/M phase.[2][17]

The following diagram illustrates the proposed signaling pathway for the anticancer effects of **Angustifoline** in colon cancer cells. This pathway is a logical construct based on the observed downstream effects and common signaling cascades involved in autophagy and apoptosis.



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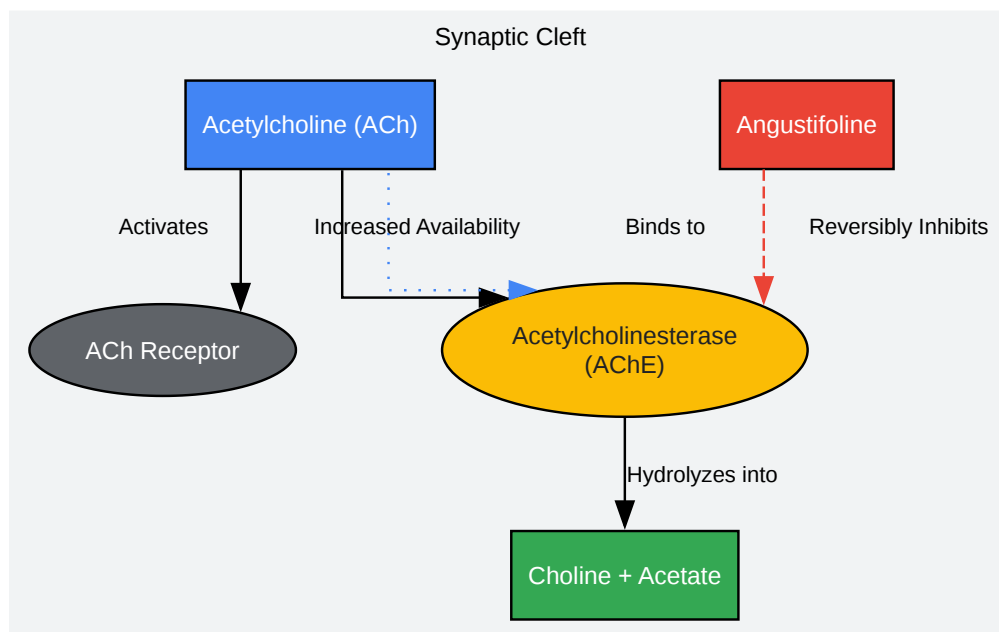
Caption: Proposed mechanism of **Angustifoline**'s anticancer activity.

## Acetylcholinesterase Inhibition

**Angustifoline** is also investigated as an acetylcholinesterase (AChE) inhibitor, suggesting its potential in managing neurodegenerative diseases like Alzheimer's disease.[2]

The diagram below provides a simplified workflow of how **Angustifoline**, as a reversible inhibitor, prevents the breakdown of acetylcholine.

Mechanism of Acetylcholinesterase Inhibition by Angustifoline



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Caption: Simplified workflow of **Angustifoline**'s action as an AChE inhibitor.

## Conclusion

**Angustifoline** is a promising natural compound with well-defined physical and chemical properties and significant biological activities. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into its therapeutic potential. The elucidation of its anticancer and acetylcholinesterase inhibitory effects opens avenues for the development of novel therapeutic agents. Further in-depth studies are warranted to fully explore the pharmacological applications of **Angustifoline** and its derivatives.

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